Product packaging for Afeletecan hydrochloride(Cat. No.:CAS No. 215604-74-3)

Afeletecan hydrochloride

Cat. No.: B1684220
CAS No.: 215604-74-3
M. Wt: 932.4 g/mol
InChI Key: XQWYWSHYKUJQDC-NZGUGFNHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Afeletecan Hydrochloride is the hydrochloride salt form of afeletecan, a water-soluble camptothecin derivative conjugated to a carbohydrate moiety exhibiting antineoplastic activity. Afeletecan stabilizes the topoisomerase I-DNA covalent complex and forms an enzyme-drug-DNA ternary complex. As a consequence of the formation of this complex, both the initial cleavage reaction and religation steps are inhibited and subsequent collision of the replication fork with the cleaved strand of DNA results in inhibition of DNA replication, double strand DNA breakage and triggering of apoptosis. The peptide carbohydrate moiety of this agent stabilizes the lactone form of camptothecin in blood.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C45H50ClN7O11S B1684220 Afeletecan hydrochloride CAS No. 215604-74-3

Properties

CAS No.

215604-74-3

Molecular Formula

C45H50ClN7O11S

Molecular Weight

932.4 g/mol

IUPAC Name

[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] (2S)-2-[[(2S)-2-[[4-[(2R,3S,4R,5R,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxyphenyl]carbamothioylamino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoate;hydrochloride

InChI

InChI=1S/C45H49N7O11S.ClH/c1-6-45(30-17-33-35-25(15-24-9-7-8-10-31(24)49-35)19-52(33)40(56)29(30)20-60-43(45)58)63-41(57)34(22(2)3)51-39(55)32(16-27-18-46-21-47-27)50-44(64)48-26-11-13-28(14-12-26)62-42-37(54)38(59-5)36(53)23(4)61-42;/h7-15,17-18,21-23,32,34,36-38,42,53-54H,6,16,19-20H2,1-5H3,(H,46,47)(H,51,55)(H2,48,50,64);1H/t23-,32-,34-,36+,37-,38+,42+,45-;/m0./s1

InChI Key

XQWYWSHYKUJQDC-NZGUGFNHSA-N

SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)C(C(C)C)NC(=O)C(CC6=CN=CN6)NC(=S)NC7=CC=C(C=C7)OC8C(C(C(C(O8)C)O)OC)O.Cl

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)[C@H](C(C)C)NC(=O)[C@H](CC6=CN=CN6)NC(=S)NC7=CC=C(C=C7)O[C@@H]8[C@H]([C@@H]([C@@H]([C@@H](O8)C)O)OC)O.Cl

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)C(C(C)C)NC(=O)C(CC6=CN=CN6)NC(=S)NC7=CC=C(C=C7)OC8C(C(C(C(O8)C)O)OC)O.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

20-O-(Nalpha-(4-(3-O-methylfucopyranosyloxy)phenylaminothiocarbonyl)histidylvalyl)camptothecin
20-O-(Nalpha-(4-(3-O-methylfucopyranosyloxy)phenylaminothiocarbonyl)histidylvalyl)camptothecin hydrochloride
BAY 38-3441
BAY 383441
BAY 56-3722
BAY-38-3441
BAY-383441
BAY383441

Origin of Product

United States

Contextualization Within Camptothecin Derivative Research

The story of afeletecan (B1665046) hydrochloride is deeply rooted in the extensive research history of camptothecin (B557342) and its derivatives. Discovered in the 1960s from the Chinese tree, Camptotheca acuminata, the parent compound, camptothecin, demonstrated significant antitumor activity. portico.org However, its clinical development was hampered by poor water solubility and undesirable side effects. portico.org This led to a concerted effort by researchers to synthesize analogues that could retain the potent anticancer mechanism while exhibiting improved physicochemical and pharmacological profiles.

This research endeavor has produced several generations of camptothecin derivatives, including clinically successful drugs like topotecan (B1662842) and irinotecan. ontosight.airesearchgate.net These second-generation derivatives were specifically optimized for better water solubility to facilitate intravenous administration. portico.org Afeletecan hydrochloride emerges in this context as another step in this evolutionary line of research, joining a host of other derivatives such as belotecan, exatecan, and gimatecan (B1684458) that have been explored in clinical settings. google.com The fundamental mechanism of action for these compounds, including afeletecan, is the inhibition of topoisomerase I, a crucial enzyme involved in DNA replication. ontosight.ai By stabilizing the complex between topoisomerase I and DNA, these drugs induce DNA damage and subsequently trigger apoptosis in rapidly dividing cancer cells. ontosight.aicancer.govcancer.gov

Strategic Development As a Water Soluble Prodrug

Topoisomerase I Inhibition

Afeletecan's primary mechanism of action involves the targeting of nuclear DNA topoisomerase I (TOP1). ncats.iopatsnap.com TOP1 is an essential enzyme responsible for relaxing DNA supercoiling that occurs during replication and transcription. gibsononcology.com

Formation and Stabilization of the Topoisomerase I-DNA Covalent Complex

This compound acts by stabilizing the covalent complex formed between topoisomerase I and DNA. medkoo.comcancer.govhodoodo.com This complex, often referred to as the cleavage complex, is a normal intermediate in the catalytic cycle of TOP1 where the enzyme creates a transient single-strand break in the DNA backbone. gibsononcology.com Afeletecan intercalates at the DNA-enzyme interface, effectively trapping this intermediate and forming a stable ternary enzyme-drug-DNA complex. medkoo.comcancer.govtargetmol.comhodoodo.com This stabilization prevents the subsequent step in the enzyme's function.

Disruption of DNA Re-ligation Dynamics

By locking the topoisomerase I-DNA complex in place, this compound inhibits the re-ligation of the cleaved DNA strand. medkoo.comcancer.govtargetmol.com The normal function of topoisomerase I involves the resealing of the DNA break after the torsional stress has been relieved. gibsononcology.com The presence of afeletecan obstructs this process, leading to an accumulation of these stalled cleavage complexes. medkoo.comcancer.govtargetmol.comhodoodo.com

Induction of DNA Damage

The persistence of the stabilized topoisomerase I-DNA complexes has significant downstream consequences for the integrity of the cell's genetic material.

Generation of DNA Strand Breaks

The trapped topoisomerase I-DNA complexes are themselves a form of DNA lesion. medkoo.comncats.io These complexes can lead to the formation of single-strand breaks in the DNA. nih.gov

Replication Fork Collision and Double-Strand Break Formation

A critical event in the cytotoxicity of this compound occurs when an advancing DNA replication fork collides with the stabilized topoisomerase I-DNA complex. medkoo.comcancer.govtargetmol.com This collision results in the conversion of the single-strand break into a highly lethal double-strand break. medkoo.comcancer.govtargetmol.com Double-strand breaks are among the most severe forms of DNA damage, as they can lead to chromosomal rearrangements and cell death if not properly repaired. nih.govevotec.com

Downstream Cellular Responses and Apoptosis Induction

The accumulation of DNA damage, particularly double-strand breaks, triggers a cascade of cellular stress responses. medkoo.comcancer.govtargetmol.commdpi.com These responses ultimately converge on the activation of apoptotic pathways, leading to the programmed self-destruction of the cancer cell. medkoo.comcancer.govtargetmol.comnih.gov The induction of apoptosis is a key outcome of treatment with this compound, effectively eliminating malignant cells. medkoo.comcancer.govtargetmol.com

Table of Key Mechanistic Steps of this compound

Mechanistic Step Description Key Molecular Players Consequence
Topoisomerase I Inhibition Stabilization of the enzyme-DNA complex. Afeletecan, Topoisomerase I, DNA Prevention of DNA re-ligation.
DNA Damage Induction Formation of DNA strand breaks. Stalled replication forks Generation of double-strand breaks.

| Apoptosis Induction | Activation of programmed cell death pathways. | Cellular stress response proteins, Caspases | Elimination of the cancer cell. |

Advanced Synthetic Chemistry and Prodrug Development

Chemical Synthesis Pathways from Camptothecin (B557342) Scaffolds

The synthesis of afeletecan (B1665046) hydrochloride originates from the natural pentacyclic alkaloid, 20(S)-camptothecin (CPT), which serves as the foundational scaffold. sci-hub.segoogle.com The process is a semi-synthetic route that modifies the core structure to enhance its physicochemical and pharmacological properties. A key challenge with the parent camptothecin is its poor solubility in aqueous media, which complicates its formulation and delivery. epo.orgresearchgate.net The synthetic pathway for afeletecan addresses this by introducing a hydrophilic moiety at a specific position on the CPT molecule.

The synthesis primarily targets the tertiary hydroxyl group at the C-20 position of the camptothecin E-ring, which is the most accessible functional group for modification. drugfuture.comresearchgate.net A published synthetic route outlines a multi-step process to achieve the final glycoconjugate: drugfuture.com

Esterification: The process begins with the acylation of the 20-hydroxy group of the camptothecin scaffold (I) using N-Boc-valine-N-carboxyanhydride (II). This reaction forms the corresponding ester (III). drugfuture.com

Deprotection: The N-Boc protecting group on the valine residue is then cleaved under acidic conditions, yielding the amino ester (IV). drugfuture.com

Peptide Coupling: The resulting amino ester is subsequently coupled with N-Boc-histidine (V). drugfuture.com

Final Cleavage: A final deprotection step, treating the molecule with trifluoroacetic acid, removes the remaining Boc group to furnish the histidyl-valyl camptothecin ester (VI), which is the core structure of afeletecan. drugfuture.com

This sequence illustrates a precise and controlled method for building a complex peptide-based side chain onto the camptothecin structure.

Afeletecan hydrochloride is classified as a 20-O-linked CPT glycoconjugate. researchgate.netnih.gov The conjugation strategy involves attaching a peptide-carbohydrate group to the parent molecule to create a more soluble and stable compound. hodoodo.comtargetmol.cn This modification is central to its design as a prodrug. The term "glycoconjugate" refers to the covalent attachment of a carbohydrate. In the case of afeletecan, this involves a complex side chain that includes a peptide spacer (histidyl-valyl) and a carbohydrate component. hodoodo.comdrugfuture.com

The conjugation at the C-20 hydroxyl group is a common strategy employed for camptothecin derivatives. researchgate.net The rationale is to leverage the carbohydrate's inherent hydrophilicity to overcome the solubility issues of the original camptothecin. This approach of conjugating molecules to carbohydrates is a recognized method for altering the pharmacokinetic properties of a therapeutic agent. nih.govcreative-biolabs.comgoogle.com The specific constitution of the peptide spacer and the carbohydrate has a significant impact on the stability and biological activity of the resulting conjugate. researchgate.net

The final step in the synthesis involves the derivatization of the afeletecan base into its hydrochloride salt. hodoodo.comnih.gov This is a standard and widely used technique in pharmaceutical chemistry to improve the physicochemical properties of a drug substance, particularly its aqueous solubility and stability. nih.govgoogle.com Basic nitrogen-containing compounds, such as afeletecan with its histidine moiety, are often converted into salt forms. ijpsonline.com The formation of the hydrochloride salt involves reacting the afeletecan base with hydrochloric acid. google.com This process protonates the basic nitrogen centers in the molecule, leading to the formation of a more polar, and thus more water-soluble, ionic compound. ijpsonline.comresearchgate.net This enhancement is crucial for the formulation of a stable, injectable drug product. hodoodo.com

Prodrug Design Principles for this compound

This compound was engineered as a prodrug, which is a pharmacologically less active compound that is converted into an active drug within the body through metabolic processes. nih.govcbspd.comurjc.es The prodrug approach for afeletecan was adopted to address the inherent limitations of the camptothecin scaffold, such as poor water solubility and the instability of its active form. epo.orgnih.gov By attaching a promoiety—in this case, the peptide-carbohydrate conjugate—the resulting molecule exhibits improved drug delivery characteristics. nih.govcore.ac.uknih.gov

The primary rationale behind the prodrug design of afeletecan is the enhancement of its pharmacokinetic profile compared to the parent camptothecin. researchgate.netnih.gov Pharmacokinetic enhancers are utilized to increase plasma concentrations and extend the half-life of a drug, ultimately leading to greater exposure of the target tissues to the active substance. uwa.edu.aunih.gov The conjugation of the hydrophilic peptide-carbohydrate moiety renders afeletecan a water-soluble derivative. hodoodo.comtargetmol.cn This increased solubility is intended to facilitate administration and improve its distribution in the body. nih.govnih.gov The design aims to create a more favorable absorption, distribution, metabolism, and excretion (ADME) profile, ensuring that an effective concentration of the active compound reaches its cellular target. nih.govurjc.es

A critical aspect of the prodrug design for afeletecan is the stabilization of the E-ring lactone of the camptothecin core. hodoodo.comcancer.gov The integrity of this lactone ring is essential for the compound's biological activity, which involves the inhibition of the nuclear enzyme topoisomerase I. epo.orgportico.org In the physiological conditions of the bloodstream (around pH 7.4), this lactone ring is susceptible to a reversible, pH-dependent hydrolysis, which opens the ring to form a water-soluble, but significantly less active, carboxylate species. epo.orgnih.gov

The peptide-carbohydrate moiety conjugated to afeletecan plays a crucial role in protecting the lactone ring from this hydrolysis while in circulation. hodoodo.comcancer.gov This stabilization ensures that a higher proportion of the compound remains in its active, closed-ring form, thereby increasing its potential to engage with its target, the topoisomerase I-DNA complex. cancer.govnih.gov This feature represents a significant chemical innovation aimed at maximizing the therapeutic efficacy of the camptothecin class.

Structure Activity Relationship Sar and Lead Optimization Studies

Methodologies for SAR Elucidation

The exploration of the SAR of afeletecan (B1665046) hydrochloride and related camptothecin (B557342) analogs involves a combination of experimental and computational methodologies to understand how chemical structure influences biological activity.

Experimental SAR studies for compounds like afeletecan hydrochloride involve the synthesis of a series of analogs with systematic modifications to their chemical structure. These modifications often target the glyco-conjugate moiety, including the peptide spacer and the sugar unit, as well as other positions on the camptothecin scaffold that are known to influence activity. nih.govresearchgate.net

Key experimental approaches include:

Synthesis of Analogs: Organic synthesis techniques are employed to create variations in the afeletecan structure. For C-20 glycoconjugates, this includes altering the amino acid sequence of the peptide linker and modifying the sugar molecule. nih.gov The synthesis of a series of 20-O-linked camptothecin glycoconjugates has been a pivotal strategy in this area. nih.gov

In Vitro Biological Assays: The synthesized analogs are then evaluated for their biological activity. A primary assay is the in vitro topoisomerase I inhibition assay, which measures the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50). selleckchem.comselleckchem.com Cytotoxicity assays against various cancer cell lines (e.g., HT29, MCF-7) are also crucial to determine the antiproliferative activity of the new compounds. nih.govnih.gov

Stability Studies: The stability of the active lactone form of the camptothecin analogs is assessed under physiological conditions (e.g., in human plasma). This is a critical parameter as the opening of the lactone ring leads to an inactive carboxylate form. portico.orgresearchgate.net

Cellular Uptake and Transport Studies: For glycoconjugates like afeletecan, understanding the mechanism of cellular uptake is important. Techniques such as fluorescence microscopy and flow cytometry can be used to investigate whether the compounds are actively transported into tumor cells, potentially via specific transporters. nih.gov

The table below illustrates the types of experimental data generated in SAR studies of camptothecin glycoconjugates, which are directly applicable to understanding this compound.

Modification Site Type of Modification Observed Effect on Biological Activity
C-20 Linker Variation of amino acid residues (e.g., Valine)The constitution of the peptide spacer significantly impacts stability and in vitro/in vivo activity. nih.govresearchgate.net
C-20 Linker Stereochemistry of amino acidsThe steric configuration of the amino acid linked to camptothecin has a major impact on in vivo antitumor activity. nih.gov
Sugar Moiety Modified fucose residueThe glycopeptide carrier system is designed for improved biodistribution through potential lectin interactions. portico.org
Camptothecin Core Substitutions at C-7, C-9, C-10Can enhance antitumor activity and solubility. researchgate.net

Computational methods play a vital role in elucidating the SAR of topoisomerase I inhibitors, including camptothecin derivatives. These approaches can predict the activity of unsynthesized compounds, thereby guiding the design of more potent and selective analogs. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For camptothecin analogs, 2D- and 3D-QSAR studies have been conducted to identify key molecular descriptors (e.g., constitutional, geometrical, hydrophobic, and steric properties) that correlate with topoisomerase I inhibition. nih.govresearchgate.net These models can help in predicting the anticancer activity of new derivatives. researchgate.net

Molecular Docking and Dynamics: Molecular modeling techniques are used to simulate the interaction between the inhibitor and its target, the topoisomerase I-DNA complex. researchgate.netnih.gov Docking studies can predict the binding mode of this compound and its analogs at the active site, providing insights into the molecular basis of their inhibitory activity. nih.gov This can explain the importance of specific structural features, such as the hydrogen bonding interactions of the E-ring. nih.gov

Artificial Intelligence and Machine Learning (AI/ML): More recently, AI and ML algorithms are being applied in drug discovery to analyze large datasets and predict various properties of drug candidates, including their biological activity and physicochemical characteristics. sci-hub.se For camptothecin derivatives, AI-based QSAR approaches can be used to accelerate the analysis and development of predictive models. mdpi.com

The following table summarizes the application of computational approaches in the study of camptothecin analogs.

Computational Method Application in SAR of Camptothecin Analogs Key Findings/Insights
QSAR Predicting anticancer activity (pIC50) of derivatives.Electronic and topological descriptors are highly correlated with activity. researchgate.net Hydrophobic and steric properties at specific positions are crucial. nih.gov
Molecular Docking Simulating the binding of analogs to the topoisomerase I-DNA complex.Identifies key amino acid residues and DNA bases involved in the interaction, explaining the mechanism of action. researchgate.netnih.gov
AI/ML Developing predictive models for activity and properties.Can enhance the speed and accuracy of QSAR analysis and virtual screening of large compound libraries. sci-hub.semdpi.com

Impact of Structural Modifications on Topoisomerase I Inhibition

The inhibitory activity of this compound against topoisomerase I is a direct consequence of its camptothecin core structure, while its glycoconjugate nature influences its delivery and activation. The fundamental SAR of camptothecins provides a clear framework for understanding the impact of structural changes.

The essential structural features of the camptothecin molecule for topoisomerase I inhibition are well-established:

The intact α-hydroxy lactone E-ring is critical for activity. researchgate.net

The (S)-configuration at the C-20 chiral center is required for potent inhibition. nih.gov

The planar pentacyclic ring system is necessary for intercalation into the DNA-enzyme complex. researchgate.net

Modifications at the C-20 position, as seen in this compound, are primarily aimed at creating a prodrug. The esterification of the 20-hydroxyl group can stabilize the closed-lactone form, which is crucial for activity. acs.org The glycoconjugate moiety is designed to be cleaved by enzymes within the body to release the active camptothecin. nih.govresearchgate.net

The table below details the impact of specific structural modifications on the topoisomerase I inhibitory activity of camptothecin analogs.

Structural Modification Impact on Topoisomerase I Inhibition Rationale/Mechanism
E-ring opening to carboxylate Loss of activityThe lactone ring is essential for binding to the topoisomerase I-DNA complex. researchgate.net
Inversion of stereocenter at C-20 (S to R) InactivationThe (S)-hydroxyl group forms a critical hydrogen bond with the enzyme. nih.gov
Acylation of the C-20 hydroxyl group Prodrug formation; stabilizes lactone ringThe ester bond can be hydrolyzed to release the active drug; prevents lactone ring opening. acs.org
Substitution at C-7, C-9, and C-10 Can increase potencyThese positions can be modified to improve properties like solubility and interaction with the enzyme-DNA complex. researchgate.net
Substitution at C-12 and C-14 Leads to inactive derivativesThese positions are likely critical for maintaining the overall conformation required for activity. researchgate.net

Design Principles for Optimized this compound Analogs

The primary goals for designing optimized this compound analogs include:

Enhanced Water Solubility: To facilitate formulation and administration. The glycoconjugate moiety in afeletecan contributes to its increased solubility compared to the parent camptothecin. portico.org

Increased Stability of the Active Lactone Ring: To ensure that a sufficient amount of the active form reaches the target. The C-20 modification helps to protect the lactone from hydrolysis. nih.govacs.org

Tumor-Selective Drug Delivery and Activation: To maximize efficacy at the tumor site while minimizing systemic toxicity. The design of the glycoconjugate can facilitate preferential uptake into tumor cells, potentially through active transport mechanisms. nih.gov

Sufficient Hydrolytic and Proteolytic Stability of the Prodrug Linker: The linker must be stable enough in circulation to deliver the drug to the target, but susceptible to cleavage at the tumor site to release the active compound. nih.gov

The table below outlines the design principles and the corresponding structural strategies for creating optimized this compound analogs.

Design Principle Structural Strategy Example from Afeletecan/Related Analogs
Improve Solubility Introduction of hydrophilic groupsAddition of the sugar and peptide moiety in the glycoconjugate. portico.org
Stabilize Lactone Ring Esterification of the C-20 hydroxyl groupThe C-20-O-linked glycoconjugate structure of afeletecan. nih.govacs.org
Enhance Tumor Targeting Utilize active transport mechanismsDesign of the glycopeptide carrier system for potential lectin-mediated uptake. portico.orgnih.gov
Control Prodrug Activation Engineer the peptide linker for specific enzyme cleavageSelection of specific amino acid sequences (e.g., containing valine) for desired stability and release kinetics. nih.gov

Molecular Interaction and Binding Dynamics Research

Biophysical Characterization of Topoisomerase I Binding

Afeletecan (B1665046) functions as a topoisomerase I inhibitor by stabilizing the covalent complex formed between the enzyme and DNA. cancer.govbioscience.co.uk This action results in the formation of a stable, ternary enzyme-drug-DNA complex. medkoo.com The stabilization of this "cleavable complex" effectively stalls the enzymatic process, inhibiting both the initial DNA cleavage and the subsequent religation steps. cancer.govbioscience.co.uk The collision of a DNA replication fork with this drug-stabilized complex leads to the generation of irreversible double-strand DNA breaks, which ultimately triggers apoptosis, or programmed cell death, in rapidly dividing cancer cells. cancer.govmedkoo.comontosight.ai

A key feature of Afeletecan is its conjugation to a peptide carbohydrate moiety. cancer.govmedkoo.com This structural modification is designed to stabilize the active lactone form of the camptothecin (B557342) core, which is crucial for its inhibitory activity. cancer.gov

Biophysical techniques are central to quantifying such molecular interactions. news-medical.net Methods like isothermal titration calorimetry (ITC) are considered the "gold standard" for defining binding interactions, providing data on binding affinity (K_D), stoichiometry (n), and the thermodynamic parameters (enthalpy ΔH and entropy ΔS) that drive the binding event. news-medical.net While specific thermodynamic data for Afeletecan is not widely published, the general principles of biophysical characterization provide a framework for understanding its binding mechanism.

Table 1: Illustrative Thermodynamic Parameters in Biophysical Analysis This table illustrates the type of data obtained from biophysical assays like ITC for characterizing protein-ligand binding, not specific data for Afeletecan hydrochloride.

ParameterDescriptionTypical Information Gained
Binding Affinity (K_D)Dissociation constant, indicating the strength of the binding.Lower K_D value signifies stronger binding.
Stoichiometry (n)The molar ratio of the ligand to the protein in the complex.Reveals how many drug molecules bind to one enzyme-DNA complex.
Enthalpy Change (ΔH)The heat released or absorbed during binding.Indicates the contribution of hydrogen bonds and van der Waals forces.
Entropy Change (ΔS)The change in disorder of the system upon binding.Reflects changes in conformational freedom and solvent reorganization.

In Silico Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor's active site. europeanreview.org This method helps in understanding the binding mode and affinity of a drug molecule like Afeletecan with its target, the topoisomerase I-DNA complex. asiapharmaceutics.info The process involves placing the ligand into the binding site of the protein and calculating a "docking score," which estimates the binding energy. mdpi.com

For Afeletecan, docking studies would aim to elucidate the specific interactions between the drug and the amino acid residues within the catalytic pocket of topoisomerase I, as well as its interaction with the DNA strands. Key interactions would likely involve hydrogen bonds, hydrophobic interactions, and pi-stacking with the DNA bases, consistent with other camptothecin derivatives. By identifying these critical residues, docking studies pave the way for rational drug design and the optimization of lead compounds. asiapharmaceutics.infomdpi.com

Table 2: Representative Data from Molecular Docking Studies This table is a representative example of the data generated from in silico molecular docking and does not represent actual results for this compound.

ParameterDescriptionExample Finding for a Topoisomerase I Inhibitor
Binding Energy (kcal/mol)The calculated free energy of binding for the ligand-receptor complex.-9.5 kcal/mol
Key Interacting ResiduesSpecific amino acids in the enzyme's active site forming bonds with the ligand.Arg364, Asn722, Asp533
Type of InteractionThe nature of the chemical bonds formed (e.g., hydrogen bonds, hydrophobic).Hydrogen bond with Arg364; Pi-pi stacking with DNA base pair.
Inhibition Constant (K_i)A computationally estimated measure of inhibitor potency.50 nM

Preclinical Efficacy and Biological Activity Investigations

In Vitro Antineoplastic Spectrum and Potency

Afeletecan (B1665046), as a topoisomerase I inhibitor, was anticipated to exhibit a broad spectrum of activity against various cancer cell types. The cytotoxicity of topoisomerase I inhibitors is generally attributed to their antiproliferative effects, which are more pronounced in cancer cells with high rates of proliferation compared to normal cells. While preclinical studies have reported the cytotoxic activity of afeletecan, specific half-maximal inhibitory concentration (IC50) values across a comprehensive panel of cancer cell lines are not widely available in the public domain. The potency of such compounds is typically determined through in vitro assays that measure cell viability or proliferation after exposure to the drug.

Interactive Data Table: In Vitro Potency of Afeletecan Hydrochloride Specific IC50 data for this compound against a range of cancer cell lines are not readily available in the reviewed public literature. Preclinical studies for similar camptothecin (B557342) analogs have reported IC50 values in the nanomolar to low micromolar range against various cancer cell lines, including those from lung, breast, and colon cancer.

Efficacy in Relevant Preclinical Animal Models

The in vivo antitumor activity of this compound was evaluated in several preclinical animal models, which are crucial for assessing the therapeutic potential of a drug candidate before clinical trials.

Evaluation in Solid Tumor Models (e.g., Colorectal, Breast Cancers)

Preclinical studies demonstrated that this compound inhibited tumor growth in xenograft models of various human cancers. Specifically, the compound showed activity against breast (MX-1), lung (LXFL529), and colon (CXF280 and HT29) cancer cell lines implanted in immunodeficient mice. These findings indicated a potential therapeutic application for afeletecan in treating solid tumors. However, detailed quantitative data from these studies, such as specific percentages of tumor growth inhibition or survival data, are not extensively reported in publicly accessible scientific literature. A Phase II clinical trial of afeletecan was later initiated in patients with recurrent or metastatic colorectal cancer that was resistant to irinotecan, another topoisomerase I inhibitor.

Interactive Data Table: Preclinical Efficacy of this compound in Solid Tumor Xenograft Models

Tumor Model Cancer Type Finding Citation
MX-1 Breast Cancer Showed tumor growth inhibition in xenograft models.
LXFL529 Lung Cancer Demonstrated tumor growth inhibition in xenograft models.
CXF280 Colon Cancer Exhibited tumor growth inhibition in xenograft models.

Note: Specific quantitative efficacy data (e.g., tumor growth inhibition %) from these preclinical studies are not detailed in the available literature.

Assessment in Drug-Resistant Tumor Models (e.g., Paclitaxel Resistance)

The development of drug resistance is a significant challenge in cancer chemotherapy. While there is extensive research on mechanisms of resistance to taxanes like paclitaxel, specific preclinical studies evaluating the efficacy of this compound in paclitaxel-resistant tumor models are not available in the reviewed literature. Resistance to topoisomerase I inhibitors can occur through various mechanisms, including decreased expression or mutation of the topoisomerase I enzyme and increased drug efflux from cancer cells by transporters like P-glycoprotein. Some novel camptothecin analogues have been specifically designed to overcome these resistance mechanisms. For instance, the investigational agent FL118 has been shown to bypass resistance mediated by efflux pumps like P-glycoprotein and ABCG2, which are known to transport other camptothecins like SN-38 (the active metabolite of irinotecan) and topotecan (B1662842).

Methodological Considerations for Preclinical Model Selection and Reproducibility

The selection of appropriate preclinical models and the reproducibility of experimental findings are critical for the successful translation of new cancer drugs from the laboratory to the clinic. For a topoisomerase I inhibitor like afeletecan, preclinical models should ideally reflect the clinical setting in which the drug is intended to be used. This includes the use of a variety of models such as cell line-derived xenografts (CDX), patient-derived xenografts (PDX), and genetically engineered mouse models (GEMMs) to capture the heterogeneity of human cancers.

The choice of animal model, the site of tumor implantation (subcutaneous vs. orthotopic), and the endpoints measured (e.g., tumor volume, metastasis, survival) can all influence the outcome and interpretation of preclinical efficacy studies. Furthermore, the "Reproducibility Project: Cancer Biology" has highlighted significant challenges in replicating findings from high-impact preclinical cancer research, emphasizing the need for transparent reporting of experimental details and robust study design. For topoisomerase I inhibitors, factors such as the stability of the lactone ring at physiological pH and potential interactions with the tumor microenvironment are important considerations in preclinical model selection. The use of well-characterized cell lines and animal models, along with standardized protocols, is essential to ensure the reliability and predictive value of preclinical data.

Cellular and Molecular Assays for Afeletecan Hydrochloride Effects

Quantitative Assessment of DNA Damage

The primary mechanism of Afeletecan (B1665046) hydrochloride involves the inhibition of topoisomerase I, an enzyme essential for managing the topological structure of DNA during critical cellular processes like replication and transcription. ontosight.ainih.gov By stabilizing the covalent complex between topoisomerase I and DNA, the drug prevents the religation of the DNA strand. epo.orgresearchgate.netcancer.gov This stabilization of the "cleavable complex" leads to the accumulation of single-strand breaks. When the cellular replication machinery encounters these complexes, the single-strand breaks are converted into more cytotoxic DNA double-strand breaks, which are potent triggers of cell death. aacrjournals.orgmdpi.com Several assays are employed to quantify this drug-induced DNA damage.

Comet Assay Methodologies (Alkaline and Neutral Conditions)

The single-cell gel electrophoresis, or Comet assay, is a sensitive method for detecting DNA strand breaks in individual cells. nih.govnih.gov Following treatment with an agent like Afeletecan hydrochloride, cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing breaks, relaxes and migrates away from the nucleus, forming a "comet tail" whose intensity is proportional to the amount of damage. researchgate.nettoxys.com The assay can be performed under different pH conditions to detect specific types of damage.

Alkaline Comet Assay (pH > 13): This is the most common version of the assay. The high pH denatures the DNA, allowing for the detection of a broad spectrum of damage, including single-strand breaks (SSBs), double-strand breaks (DSBs), and alkali-labile sites (such as apurinic/apyrimidinic sites which are converted to breaks under alkaline conditions). researchgate.netcryoletters.org Studies on topoisomerase I inhibitors like camptothecin (B557342) show a dose-dependent increase in DNA breaks using the alkaline comet assay, which are often reversible if the drug is removed before the damage becomes permanent. nih.govresearchgate.net

Neutral Comet Assay (pH 7.5-8.3): Under neutral conditions, the DNA does not denature. While it can detect both SSBs and DSBs, it is considered more specific for detecting double-strand breaks. researchgate.netuniv.kiev.ua Comparing results from neutral and alkaline assays can help distinguish between the types of DNA lesions induced by a compound. For topoisomerase I inhibitors, the initial lesion is an SSB, which would be readily detected in the alkaline assay. The subsequent conversion to DSBs during replication would be detectable by the neutral assay. univ.kiev.uabiorxiv.org

Gamma-H2AX (γH2AX) Focus Assay

The phosphorylation of the histone variant H2AX on serine 139, resulting in γH2AX, is one of the earliest cellular responses to the formation of DNA double-strand breaks (DSBs). nih.govamegroups.orgcharnwooddiscovery.com This modification serves as a platform for the recruitment of DNA repair proteins to the site of damage. nih.gov Using immunofluorescence microscopy with antibodies specific to γH2AX, these sites can be visualized as distinct nuclear foci.

The γH2AX focus assay is a highly sensitive and quantitative method for measuring DSBs. aacrjournals.orgaacrjournals.org The number of foci per cell nucleus generally correlates with the number of DSBs. aacrjournals.org Treatment with topoisomerase I inhibitors, which lead to replication-dependent DSBs, induces a time- and dose-dependent increase in γH2AX foci formation. mdpi.comamegroups.orgoncotarget.com This assay is therefore a crucial tool for assessing the pharmacodynamic activity of drugs like this compound, confirming that the drug is engaging its target and inducing the intended DNA damage in tumor cells. aacrjournals.orgaacrjournals.org

Detection of Apurinic/Apyrimidinic Sites and Oxidative DNA Damage Markers

While the primary damage from topoisomerase I inhibitors is the generation of strand breaks, cellular DNA is constantly under threat from other sources, such as reactive oxygen species (ROS), which can cause oxidative damage. sigmaaldrich.com

Oxidative DNA Damage Markers: Reactive oxygen species can generate lesions such as 8-oxo-7,8-dihydroguanine (8-oxoG). Some studies suggest that the cellular stress induced by chemotherapeutics can elevate ROS levels, potentially contributing to secondary DNA damage. mdpi.commdpi.com The presence of such markers can be quantified to assess the level of oxidative stress.

For this compound, the most direct and relevant damage markers remain the strand breaks detected by the Comet assay and the γH2AX foci that signal double-strand breaks.

Analysis of Cell Cycle Perturbations

The cell cycle is a tightly regulated process that ensures the faithful replication and segregation of genetic material. mdpi.com Many anticancer drugs, including topoisomerase I inhibitors, exert their effects in a cell-cycle-specific manner. eviq.org.au The cytotoxicity of this compound is primarily observed in cells undergoing DNA replication (S-phase).

When replication forks collide with the drug-stabilized topoisomerase I-DNA complexes, the resulting DSBs trigger DNA damage checkpoints. nih.gov These checkpoints are signaling pathways that halt cell cycle progression to allow time for DNA repair. mdpi.com Studies on topoisomerase I inhibitors consistently show that this damage leads to an arrest in the G2/M phase of the cell cycle. nih.govacs.orgacs.org This arrest prevents cells with damaged DNA from entering mitosis. The analysis of cell cycle distribution, typically performed by flow cytometry, reveals an accumulation of cells in the G2/M phase following treatment. nih.govmdpi.com This G2 arrest is often associated with changes in the levels of key regulatory proteins, such as an accumulation of Cyclin A and Cyclin B. nih.gov

Characterization of Apoptotic Pathways Activation

If the DNA damage induced by this compound is too severe to be repaired, the cell is directed to undergo apoptosis, or programmed cell death. ontosight.aisigmaaldrich.com This is a key mechanism of its anticancer effect. Apoptosis is executed by a family of proteases called caspases and can be initiated through two main pathways. wikipedia.orgthermofisher.com

The Intrinsic (Mitochondrial) Pathway: This pathway is activated by intracellular stress, most notably DNA damage. medchemexpress.comnih.gov The DNA damage response, signaled by proteins like ATM and p53, leads to the activation of pro-apoptotic proteins from the Bcl-2 family (e.g., Bax, Bak). thermofisher.comnih.gov These proteins cause the permeabilization of the mitochondrial outer membrane, releasing cytochrome c into the cytoplasm. nih.govnih.gov Cytochrome c then participates in the formation of a complex called the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, activates executioner caspases like caspase-3, which dismantle the cell. wikipedia.orgnih.gov This is the primary pathway triggered by DNA-damaging agents like Afeletecan.

The Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular ligands (like FasL or TNF-α) to death receptors on the cell surface. medchemexpress.comnih.gov This binding leads to the recruitment of adaptor proteins and the activation of the initiator caspase-8, which can then directly activate executioner caspases. wikipedia.orgnih.gov While the intrinsic pathway is dominant for this class of drugs, there can be crosstalk between the two pathways.

The activation of apoptosis can be confirmed by assays that detect the cleavage of specific substrates, such as Poly (ADP-ribose) polymerase (PARP), by executioner caspases. nih.gov

Preclinical Investigations into Mechanisms of Drug Resistance

Despite the effectiveness of topoisomerase I inhibitors, the development of drug resistance is a significant clinical challenge. researchgate.netnih.gov Preclinical studies using drug-adapted cell lines help to identify the molecular mechanisms that allow cancer cells to evade the effects of these drugs. nih.gov For camptothecin derivatives like Afeletecan, several key resistance mechanisms have been identified. researchgate.netmdpi.comnih.gov

Role of Tyrosyl-DNA Phosphodiesterase 1 (Tdp1) in Resistance

Tyrosyl-DNA Phosphodiesterase 1 (Tdp1) is a DNA repair enzyme belonging to the phospholipase D superfamily. mdpi.comrsc.orgnih.gov Its primary function is to resolve stalled Top1-DNA complexes, which are the cytotoxic lesions induced by topoisomerase I inhibitors. mdpi.comnih.gov Tdp1 carries out this repair by hydrolyzing the phosphodiester bond that links the tyrosine residue of Top1 to the 3'-end of the DNA. rsc.orguniprot.org By removing the Top1 adduct, Tdp1 allows subsequent repair processes to proceed, thereby counteracting the cytotoxic effect of the drug and contributing to therapeutic resistance. mdpi.com

Elevated expression of Tdp1 in cancer cells has been shown to reduce the amount of DNA damage caused by topoisomerase I poisons. Consequently, Tdp1 is considered a significant target for developing chemosensitizers to be used in combination with Top1 inhibitors. mdpi.commdpi.com The inhibition of Tdp1 is a promising strategy to enhance the sensitivity of tumor cells to camptothecin derivatives. mdpi.com

While direct cellular assay data for this compound is not available in the reviewed literature, extensive research on other camptothecin derivatives, such as topotecan (B1662842), provides a clear model for the role of Tdp1 in resistance. Cellular and molecular assays using genetically engineered cell lines have been instrumental in validating Tdp1 as a resistance factor.

Detailed Research Findings:

Studies utilizing cancer cell lines with modified Tdp1 expression have demonstrated the enzyme's critical role in mediating sensitivity to topoisomerase I inhibitors. For instance, CRISPR/Cas9 technology has been used to create Tdp1 knockout (KO) clones in human cancer cell lines like MCF7 (breast cancer) and H460 (lung cancer). cancer.gov When these Tdp1-deficient cells were exposed to topotecan, they showed significantly less proliferation compared to their wild-type (WT) counterparts, which express Tdp1. cancer.gov

This hypersensitivity of Tdp1-deficient cells to topotecan confirms that Tdp1 is crucial for repairing the DNA damage inflicted by this class of inhibitors. cancer.gov The following data table, derived from a study on topotecan, illustrates the difference in drug sensitivity between wild-type and Tdp1 knockout cells, highlighting the resistance conferred by the presence of Tdp1. cancer.gov

Table 1: Effect of Tdp1 Knockout on Topotecan Sensitivity in Cancer Cell Lines

Cell Line Genotype IC₅₀ for Topotecan (nM) Fold Increase in Sensitivity (WT/KO)
MCF7 Wild-Type 25.2 ± 1.6 N/A
MCF7 Tdp1 KO_2.8 10.5 ± 1.1 2.4
H460 Wild-Type > 50 N/A
H460 Tdp1 KO_1.3 32.4 ± 1.8 > 1.5

Data derived from studies on Topotecan. IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value indicates greater sensitivity to the drug. Data sourced from cancer.gov.

The results show a clear increase in sensitivity to the topoisomerase I inhibitor in cells lacking Tdp1. cancer.gov In MCF7 cells, the IC₅₀ value for topotecan was more than twofold lower in Tdp1 knockout cells compared to wild-type cells. cancer.gov Similarly, Tdp1-deficient H460 cells became sensitive to topotecan at a concentration where the wild-type cells were largely unaffected. cancer.gov These findings underscore the protective, and thus resistance-conferring, role of Tdp1 against DNA damage induced by camptothecin-based drugs, a class to which this compound belongs.

Emerging Research Directions and Therapeutic Advancement Strategies

Identification of Novel Molecular Targets

The primary and well-established molecular target of afeletecan (B1665046) hydrochloride is DNA topoisomerase I. cancer.govportico.orgnih.gov This is consistent with its classification as a camptothecin (B557342) derivative, a class of drugs renowned for this specific mechanism of action. nih.govresearchgate.net

Afeletecan exerts its anticancer effect by stabilizing the covalent complex formed between topoisomerase I and DNA. cancer.govportico.org This stabilization prevents the enzyme from re-ligating the cleaved DNA strand, which is a crucial step in its function of relaxing DNA supercoiling during replication and transcription. portico.org The collision of a DNA replication fork with this drug-stabilized "cleavable complex" results in the conversion of a transient single-strand break into a permanent, lethal double-strand break, ultimately triggering apoptosis. cancer.gov

Current research and available literature have not provided significant evidence for other novel molecular targets for afeletecan hydrochloride. Its development and preclinical evaluation were centered on its activity as a potent topoisomerase I inhibitor. While computational methods for predicting off-target effects exist, validated secondary targets for afeletecan have not been reported. acs.orgnih.gov

Target NameClassificationMechanism of Inhibition by this compound
DNA Topoisomerase I Nuclear EnzymeStabilization of the enzyme-DNA covalent complex, preventing DNA re-ligation and leading to lethal double-strand breaks during DNA replication. cancer.govportico.org

Advanced Drug Delivery Systems for this compound

A significant innovation in the design of this compound lies in its structure as a prodrug that incorporates an advanced drug delivery system. nih.gov It is a glycoconjugate of camptothecin, specifically designed to overcome some of the major limitations of the parent compound, such as poor water solubility and the instability of the active lactone ring at physiological pH. portico.orgnih.gov

The delivery system is intrinsic to the molecule's design, featuring a camptothecin core linked to a specialized glycopeptide carrier. nih.gov This approach represents a chemical modification strategy aimed at improving the drug's pharmacokinetic and pharmacodynamic properties.

Component of Delivery SystemChemical NatureIntended Function
Afeletecan Core Camptothecin derivativeThe cytotoxic payload that inhibits topoisomerase I. cancer.gov
Linker 20-O-linked ester bondConnects the drug to the carrier system. nih.gov
Carrier Moiety Glycopeptide (carbohydrate conjugate)Enhances water solubility, stabilizes the essential lactone ring in the bloodstream, and was designed for potential active transport into tumor cells via lectin interactions. portico.orgnih.gov

This glycoconjugation strategy was intended to support more effective drug delivery. nih.gov While this was the main delivery system developed for afeletecan, other advanced drug delivery technologies are commonly explored for camptothecins and could represent future research directions. genesispub.orgnih.gov These systems aim to further enhance therapeutic efficacy and reduce systemic toxicity. frontiersin.org Examples of such systems developed for other anticancer drugs include:

Liposomal Formulations : These consist of encapsulating the drug within lipid vesicles. nih.govmdpi.com Liposomes can protect the drug from degradation, prolong its circulation time, and in some cases, be targeted to tumor tissue. nih.govmdpi.com A liposomal formulation of another camptothecin, lurtotecan, has been developed.

Polymeric Nanoparticles : Drugs can be encapsulated within or conjugated to biodegradable polymers. nih.gov This can control the drug's release rate and allow for surface modification with targeting ligands (such as antibodies or peptides) to direct the nanoparticle to cancer cells. nih.govmdpi.com

Polymer-Drug Conjugates : Attaching polymers like polyethylene (B3416737) glycol (PEG) to the drug (PEGylation) can increase its solubility and half-life in the bloodstream. portico.org

These advanced systems offer pathways to potentially improve the delivery of potent cytotoxins like camptothecin derivatives, although specific applications to afeletecan were limited by the halt in its development.

Q & A

Q. How can researchers optimize this compound’s pharmacokinetic profile using factorial design or response surface methodology?

  • Methodological Answer : Apply a 3^2 factorial design to evaluate variables like pH, excipient ratios, and temperature. Use ANOVA to identify significant interactions (p < 0.05) and Derringer’s desirability function to optimize dissolution rates and bioavailability. Reference kinetic models (e.g., Higuchi or Korsmeyer-Peppas) to analyze in vitro release data .

Q. What strategies resolve contradictions in this compound’s efficacy across different cancer models (e.g., colorectal vs. breast cancer)?

  • Methodological Answer : Conduct meta-analyses of IC50 values across cell lines, stratifying by TP53 status or ATP-binding cassette (ABC) transporter expression. Use RNA sequencing to identify resistance markers (e.g., ABCG2 upregulation) and validate via CRISPR knockdowns. Cross-reference findings with clinical trial data on camptothecin analogs .

Q. How can computational modeling predict this compound’s interaction with topoisomerase I-DNA complexes?

  • Methodological Answer : Employ molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) using crystal structures of topoisomerase I (PDB ID: 1T8I). Validate predictions with surface plasmon resonance (SPR) to measure binding affinity (KD) and correlate with in vitro cytotoxicity assays .

Q. What experimental designs validate this compound’s mechanism of action in overcoming multidrug resistance (MDR)?

  • Methodological Answer : Use isogenic cell pairs (sensitive vs. MDR) to compare drug accumulation via LC-MS/MS. Assess apoptosis via flow cytometry (Annexin V/PI staining) and DNA damage via γ-H2AX immunofluorescence. Include positive controls (e.g., irinotecan) and negative controls (vehicle-treated cells) .

Methodological Considerations

Q. How should researchers design dose-escalation studies for this compound in xenograft models?

  • Methodological Answer : Follow a modified Fibonacci sequence for dosing, starting at 10% of the murine LD50. Monitor tumor volume (caliper measurements) and body weight twice weekly. Terminate studies at a tumor burden of 2,000 mm³, with histopathological analysis of major organs for toxicity .

Q. What statistical approaches are appropriate for analyzing synergistic effects between this compound and PARP inhibitors?

  • Methodological Answer : Use the Chou-Talalay combination index (CI) method, calculating CI values via CompuSyn software. Validate synergy with Bliss independence models and confirm via clonogenic assays. Report 95% confidence intervals for IC50 shifts .

Q. How can researchers address batch-to-batch variability in this compound’s bioactivity?

  • Methodological Answer : Implement quality-by-design (QbD) principles, including critical quality attributes (CQAs) like particle size distribution and polymorphic form (analyzed via XRD). Use accelerated stability testing (ICH Q1A guidelines) to correlate physicochemical properties with in vitro potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Afeletecan hydrochloride
Reactant of Route 2
Afeletecan hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.